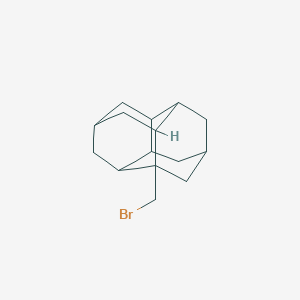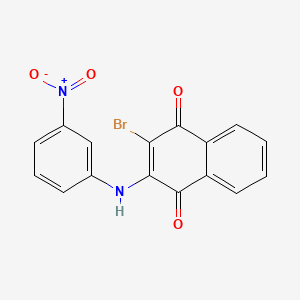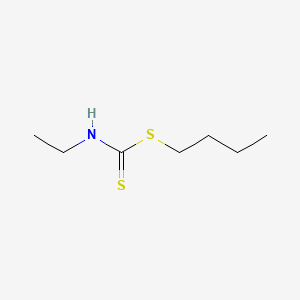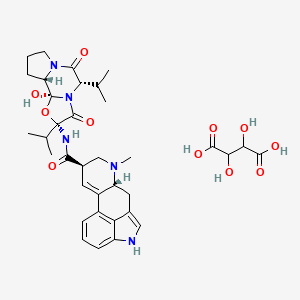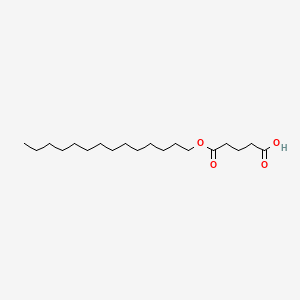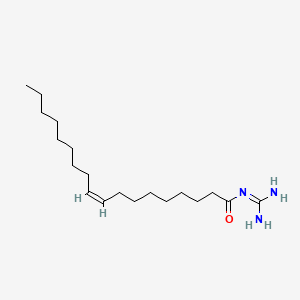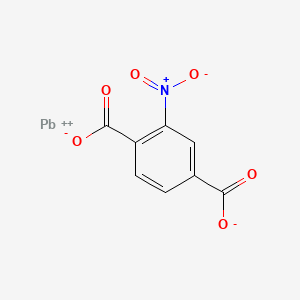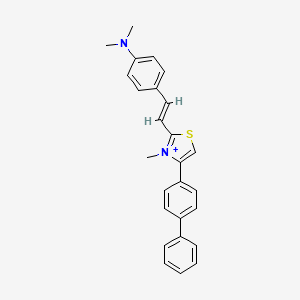
Bidimazium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bidimazium is a synthetic compound known for its unique chemical structure and propertiesThe molecular formula of this compound iodide is C26H25N2S.I, and it has a molecular weight of 524.46 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Bidimazium can be synthesized through a series of chemical reactions involving the formation of its thiazolium ring and subsequent iodination. The synthetic route typically involves the following steps:
Formation of the Thiazolium Ring: The initial step involves the reaction of 4-biphenylaldehyde with 2-aminothiazole in the presence of a suitable catalyst to form the thiazolium ring.
Styryl Substitution: The next step involves the substitution of the thiazolium ring with a styryl group through a condensation reaction with p-dimethylaminobenzaldehyde.
Iodination: The final step involves the iodination of the compound to form this compound iodide.
Industrial Production Methods
Industrial production of this compound iodide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bidimazium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced thiazolium derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the styryl group, with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolium derivatives.
Substitution: Various substituted thiazolium compounds.
Scientific Research Applications
Bidimazium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Used in the development of fluorescent dyes and as an electron acceptor in various industrial processes
Mechanism of Action
The mechanism of action of bidimazium involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that this compound exerts its effects by binding to specific enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antiparasitic activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolium Derivatives: Compounds such as thiamine (vitamin B1) and other thiazolium-based molecules share structural similarities with bidimazium.
Styryl Compounds: Compounds containing styryl groups, such as stilbene and its derivatives, are similar to this compound in terms of chemical structure.
Uniqueness of this compound
This compound is unique due to its combination of a thiazolium ring and a styryl group, which imparts distinct chemical and biological properties. This combination makes this compound a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
47627-25-8 |
|---|---|
Molecular Formula |
C26H25N2S+ |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-[3-methyl-4-(4-phenylphenyl)-1,3-thiazol-3-ium-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C26H25N2S/c1-27(2)24-16-9-20(10-17-24)11-18-26-28(3)25(19-29-26)23-14-12-22(13-15-23)21-7-5-4-6-8-21/h4-19H,1-3H3/q+1 |
InChI Key |
FLIFVPQCMBENHZ-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
C[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


